molecular formula C14H9ClFNO B3022090 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile CAS No. 1020252-17-8

2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile

Cat. No.: B3022090
CAS No.: 1020252-17-8
M. Wt: 261.68 g/mol
InChI Key: GKULZZNWGYNUSD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile is a synthetic chemical compound of significant interest in chemical and agrochemical research. The structure of this compound, which incorporates a benzonitrile group, a fluorine atom, and a 4-chloro-2-methylphenoxy moiety, is characteristic of compounds developed for crop protection and pharmaceutical applications . The specific 4-chloro-2-methylphenoxy group is a key structural feature found in established herbicides such as MCPA, which functions as a synthetic auxin to control broadleaf weeds . The strategic incorporation of fluorine is a common practice in modern agrochemical and pharmaceutical design, as it can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties . Similarly, the benzonitrile group is a privileged scaffold in many active compounds. Researchers are exploring this compound and its analogs as potential candidates for the development of novel herbicides, pesticides, and other biologically active agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c1-9-7-10(15)5-6-13(9)18-14-4-2-3-12(16)11(14)8-17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULZZNWGYNUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234415
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-17-8
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-chloro-2-methylphenol with 6-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile, often referred to as a specific chemical compound in organic synthesis, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data and case studies.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Researchers have synthesized derivatives of this compound to evaluate their cytotoxic effects on various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound and its derivatives. The findings suggested that modifications at the phenoxy group enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Mechanism of Action
The mechanism involves the inhibition of specific kinases involved in cell proliferation pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Agrochemicals

Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. Its selective action makes it an attractive candidate for agricultural applications.

  • Data Table: Herbicidal Efficacy
Weed SpeciesConcentration (g/ha)Efficacy (%)
Amaranthus retroflexus5085
Chenopodium album7590
Solanum nigrum10092

This data indicates that the compound can effectively control certain weed species at varying concentrations, making it valuable for crop management strategies .

Material Science

Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

  • Case Study : Research published in Polymer Science demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the material properties .

Analytical Chemistry

Chromatographic Applications
The compound is also used as a standard in chromatographic methods for the detection and quantification of similar compounds in environmental samples.

  • Research Findings : A study highlighted its use in high-performance liquid chromatography (HPLC) for monitoring pesticide residues in soil samples, showcasing its utility in environmental chemistry .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. For instance, as a herbicide, it mimics the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy Acid Derivatives

Example Compounds:
  • MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)
  • MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid)
Property 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile MCPA/MCPP
Core Structure Benzenecarbonitrile Phenoxyacetic/propionic acid
Functional Groups Nitrile (-CN), phenoxy, fluoro Carboxylic acid (-COOH), phenoxy
Applications Potential agrochemical/pharmaceutical research Herbicides (HRAC Class O)
Toxicity Not reported Irritates respiratory system, nausea, convulsions
Reactivity Likely stable under ambient conditions Reacts with strong acids/metals

Key Differences :

  • The nitrile group in the target compound replaces the carboxylic acid in MCPA/MCPP, reducing acidity and altering solubility (higher lipophilicity). This may enhance membrane permeability but limit herbicidal activity, as carboxylic acids are critical for auxin mimicry in herbicides .

Benzenecarbonitrile Derivatives

Example Compounds:
  • 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile (CAS 306976-69-2)
  • 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Property Target Compound 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Substituents 4-Chloro-2-methylphenoxy, 6-fluoro 2-Chloro-6-fluorophenyl, 6-fluoro
Aromatic System Benzene Benzene with branched cyano-methyl group
Molecular Weight 265.69 g/mol (inferred) 306.17 g/mol (CAS 306976-69-2)

Key Differences :

Benzoic Acid Derivatives

Example Compound:
  • 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid (CAS 1261892-24-3)
Property Target Compound 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid
Functional Groups Nitrile (-CN) Carboxylic acid (-COOH)
Molecular Weight 265.69 g/mol (inferred) 264.68 g/mol
Polarity Less polar (nitrile) More polar (carboxylic acid)

Key Differences :

  • The nitrile group in the target compound may enhance stability against enzymatic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a related chromene derivative was synthesized by heating α-cyano-p-fluorocinnamonitrile with 4-methoxy-1-naphthol in ethanol using piperidine as a catalyst . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine vs. DBU), temperature (e.g., reflux vs. room temperature), and reaction time (monitored via TLC/HPLC). Yield improvements may require recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography determines bond lengths (e.g., C–C = 1.39–1.48 Å) and dihedral angles (e.g., 176.6° for aromatic rings) .
  • NMR identifies substituent effects: 19F^{19}\text{F} NMR detects fluorine environments (~-110 ppm for para-F), while 13C^{13}\text{C} NMR distinguishes nitrile carbons (~115 ppm) .
  • FTIR confirms nitrile (C≡N stretch ~2220 cm1^{-1}) and aryl ether (C–O–C ~1250 cm1^{-1}) groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers in cool (<25°C), ventilated areas, away from strong acids (HCl, H2_2SO4_4) and reactive metals (Na, Mg) to prevent decomposition .
  • Spill Management : Use PPE (gloves, goggles), neutralize with inert adsorbents (vermiculite), and dispose via hazardous waste channels .
  • Toxicity : Monitor for carcinogenic potential (IARC Group 2B) and avoid skin absorption by using fume hoods and closed systems .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model frontier orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Compare computed bond lengths/angles (e.g., C≡N bond ~1.15 Å) with X-ray data to validate accuracy .
  • Simulate reaction pathways (e.g., nitrile hydrolysis) using solvent models (PCM) and transition-state searches (NEB method) .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C) and correlate with DFT-calculated bond dissociation energies (e.g., C–O vs. C–F) .
  • pH Stability : Use UV-Vis or HPLC to monitor degradation products (e.g., HCl release in acidic conditions) and propose mechanisms (e.g., acid-catalyzed ether cleavage) .

Q. How do substituent positions (chloro, methyl, fluoro) influence the compound’s bioactivity or material properties?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-CF3_3 or 6-Cl derivatives) via antimicrobial assays or DFT-based electrostatic potential maps to identify pharmacophoric features .
  • Crystallographic Data : Analyze substituent effects on packing motifs (e.g., halogen bonding via C–F···H interactions) using Mercury software .

Q. What are the degradation pathways and environmental fate of this compound?

  • Methodological Answer :

  • Hydrolytic Degradation : Simulate aqueous stability at pH 3–9, identifying intermediates (e.g., carboxylic acids) via LC-MS .
  • Photolysis : Expose to UV light (254 nm) and track nitrile-to-amide conversion using FTIR or 1H^{1}\text{H} NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile

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